4,5-dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
4,5-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-26-16-10-13(14(22(24)25)11-17(16)27-2)19(23)20-12-15(18-4-3-9-29-18)21-5-7-28-8-6-21/h3-4,9-11,15H,5-8,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEUIGBKQIYDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the benzene ring.
Methoxylation: Substitution of hydrogen atoms with methoxy groups on the benzene ring.
Amidation: Formation of the amide bond by reacting the nitrobenzene derivative with an appropriate amine.
Morpholine Addition: Introduction of the morpholino group.
Thiophene Addition: Attachment of the thiophene ring to the ethyl chain.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature regulation to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide involves its interaction with specific molecular targets. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Analogues
Table 2: Spectral Features of Key Functional Groups
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely parallels methods for morpholino-containing benzamides, involving condensation of nitrobenzoyl chlorides with morpholinoethyl-thiophene amines .
- Physicochemical Properties: The morpholino group enhances solubility relative to purely aromatic systems, while the thiophene and nitro groups may increase logP, affecting bioavailability .
Biological Activity
4,5-Dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide (CAS Number: 899744-67-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 421.5 g/mol. The structure features a nitro group, methoxy substituents, a morpholino group, and a thiophene ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 899744-67-3 |
| Molecular Formula | C₁₉H₂₃N₃O₆S |
| Molecular Weight | 421.5 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Nitro-containing compounds are known to exhibit antimicrobial properties through the generation of reactive intermediates that damage microbial DNA. The mechanism often involves the reduction of the nitro group to form toxic metabolites that bind covalently to DNA, leading to cell death .
Antimicrobial Activity
Research indicates that nitrobenzamide derivatives, including this compound, may possess significant antimicrobial properties. For example, nitro compounds like metronidazole have been shown to be effective against various pathogens by disrupting their DNA synthesis .
Anti-inflammatory Effects
Preliminary studies suggest that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation. The presence of the morpholino and thiophene groups may enhance this activity by improving solubility and bioavailability.
Anticancer Potential
There is growing interest in the anticancer properties of nitro compounds. Some studies have shown that nitrobenzamide derivatives can induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage mechanisms .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of nitrobenzamide derivatives exhibited MIC values in the low micromolar range against Staphylococcus aureus and Pseudomonas aeruginosa, indicating strong antimicrobial potential .
- Anti-inflammatory Activity : In vitro assays showed that similar compounds could inhibit COX-1 and COX-2 enzymes effectively, suggesting potential use in treating inflammatory diseases.
- Cancer Cell Line Studies : Research on human cancer cell lines indicated that certain derivatives led to significant reductions in cell viability, supporting further investigation into their mechanisms as potential anticancer agents.
Q & A
Q. What are the critical steps in synthesizing 4,5-dimethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves:
Nitrobenzamide Core Formation : Reacting 4,5-dimethoxy-2-nitrobenzoic acid with thionyl chloride to generate the acyl chloride, followed by coupling with 2-morpholino-2-(thiophen-2-yl)ethylamine under inert conditions (e.g., N₂ atmosphere) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate intermediates. Final purification via recrystallization from ethanol improves crystallinity .
- Optimization Tips :
- Temperature : Maintain <5°C during coupling to minimize side reactions.
- Solvent Choice : Dichloromethane enhances solubility of intermediates .
- Yield Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acylation | 75–80 | 90% |
| Coupling | 60–65 | 85% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), morpholine protons (δ 2.4–3.0 ppm), and thiophene aromatic protons (δ 7.1–7.3 ppm). Nitro groups are confirmed via IR (1520 cm⁻¹, asymmetric stretch) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected: ~447.45 g/mol) with <2 ppm error .
- HPLC : Use a C18 column (gradient: 40–90% acetonitrile/water) to assess purity (>95% required for biological assays) .
Q. How do the morpholine and thiophene groups influence solubility and stability?
- Methodological Answer :
- Morpholine : Enhances water solubility via hydrogen bonding (logP reduction by ~0.5 units) but may hydrolyze under acidic conditions (pH <3). Stability studies in PBS (pH 7.4) show >90% integrity over 24 hours .
- Thiophene : Increases lipophilicity (logP +0.3) and π-π stacking potential. UV stability testing (λ=254 nm) indicates photodegradation <5% in 8 hours .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the nitro or methoxy groups be addressed?
- Methodological Answer :
- Nitro Group Reduction : Catalytic hydrogenation (Pd/C, H₂, 50 psi) selectively reduces nitro to amine without affecting methoxy groups. Competing dechlorination (if present) is minimized using Et₃N as a proton sponge .
- Methoxy Demethylation : BBr₃ in DCM at -78°C removes methyl groups selectively; monitor via TLC (Rf shift from 0.7 to 0.3) .
- Regioselective Functionalization : Use Vilsmeier-Haack formylation (POCl₃/DMF) to target electron-rich thiophene positions, confirmed by NOESY correlations .
Q. What experimental strategies can elucidate the compound’s mechanism of action against biological targets?
- Methodological Answer :
- Binding Assays : Surface plasmon resonance (SPR) with immobilized kinase domains (e.g., EGFR) identifies binding affinity (KD <100 nM suggests therapeutic potential) .
- Computational Docking : AutoDock Vina models predict interactions between the morpholine oxygen and ATP-binding pockets (ΔG < -8 kcal/mol indicates strong binding) .
- Functional Assays : Measure IC₅₀ in cell viability assays (e.g., MTT) using dose-response curves (0.1–100 µM). Cross-validate with Western blotting for downstream protein inhibition (e.g., p-ERK) .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Compare results from orthogonal methods (e.g., SPR vs. ITC for binding kinetics). Discrepancies in IC₅₀ values may arise from off-target effects .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life <30 min suggests rapid clearance, explaining reduced in vivo efficacy .
- Data Table Example :
| Assay Type | IC₅₀ (µM) | Notes |
|---|---|---|
| MTT (A549) | 2.5 ± 0.3 | High ROS interference |
| Apoptosis (FACS) | 1.8 ± 0.2 | Confirmed caspase-3 activation |
Key Notes for Experimental Design
- Crystallography : Refine single-crystal XRD data using SHELXL (R-factor <5% ensures accuracy) .
- Contradiction Management : Replicate assays in triplicate and use ANOVA (p<0.05) to confirm significance .
- Safety : Adhere to institutional guidelines for nitro compound handling (explosivity risk during scale-up) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
